5-((4-(furan-2-carbonyl)piperazin-1-yl)sulfonyl)pyrimidine-2,4(1H,3H)-dione

Medicinal Chemistry Kinase Inhibition Chemical Biology

This synthetic small molecule features an unsubstituted pyrimidine-2,4-dione core linked via a sulfonyl bridge to a furan-2-carbonyl-piperazine moiety. It is a key scaffold for exploratory medicinal chemistry aimed at generating novel kinase selectivity profiles. CRITICAL PURCHASING NOTE: No peer-reviewed bioactivity, patent, or target engagement data exist for this exact compound. It is solely for labs ready to perform de novo biochemical profiling, purity verification, stability testing, and head-to-head comparisons with its 1,3-dimethyl analog (CAS 874806-51-6).

Molecular Formula C13H14N4O6S
Molecular Weight 354.34
CAS No. 897622-90-1
Cat. No. B2756507
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-((4-(furan-2-carbonyl)piperazin-1-yl)sulfonyl)pyrimidine-2,4(1H,3H)-dione
CAS897622-90-1
Molecular FormulaC13H14N4O6S
Molecular Weight354.34
Structural Identifiers
SMILESC1CN(CCN1C(=O)C2=CC=CO2)S(=O)(=O)C3=CNC(=O)NC3=O
InChIInChI=1S/C13H14N4O6S/c18-11-10(8-14-13(20)15-11)24(21,22)17-5-3-16(4-6-17)12(19)9-2-1-7-23-9/h1-2,7-8H,3-6H2,(H2,14,15,18,20)
InChIKeyWGPNCFAQVDPUHR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-((4-(Furan-2-carbonyl)piperazin-1-yl)sulfonyl)pyrimidine-2,4(1H,3H)-dione (CAS 897622-90-1): Compound Class and Research Context for Procurement


5-((4-(Furan-2-carbonyl)piperazin-1-yl)sulfonyl)pyrimidine-2,4(1H,3H)-dione is a synthetic small molecule belonging to the piperazinylpyrimidine sulfonamide class. The compound features a pyrimidine-2,4-dione core linked via a sulfonyl bridge to a piperazine ring, which is further substituted with a furan-2-carbonyl group. Despite its presence in chemical supplier catalogs, a comprehensive search of the peer-reviewed literature and patent databases (PubMed, SciFinder, Google Patents, and authoritative repositories such as PubChem and ChEMBL) yielded no primary research articles, bioactivity data, or patent filings that include this specific compound. The limited available information is derived exclusively from commercial vendor product listings, which describe the compound in generic terms without reporting quantitative biological or physicochemical data . Consequently, its medicinal chemistry potential remains entirely unvalidated in the public domain, and no evidence exists to support any specific therapeutic, biochemical, or industrial application.

Why In-Class Piperazinylpyrimidine Analogs Cannot Be Interchanged with 5-((4-(Furan-2-carbonyl)piperazin-1-yl)sulfonyl)pyrimidine-2,4(1H,3H)-dione


The piperazinylpyrimidine scaffold is recognized as a privileged structure in kinase inhibitor drug discovery, with numerous analogs demonstrating selective inhibition of protein kinases such as PDGFR, CK1, RAF, and others . Even minor alterations in the substitution pattern—particularly at the piperazine N4 position—dramatically alter kinase selectivity profiles, cellular potency, and physicochemical properties . The target compound's unique combination of a furan-2-carbonyl substituent on the piperazine and an unsubstituted pyrimidine-2,4-dione ring distinguishes it from closely related analogs such as the 1,3-dimethylpyrimidine-2,4-dione variant (CAS 874806-51-6) and N-phenylpiperazine-sulfonyl-pyrimidinediones found in screening libraries . However, in the absence of any head-to-head or cross-study quantitative data for this specific compound, no evidence-based prediction about its biological behavior relative to known active analogs can be made. Any substitution with an in-class alternative must therefore be treated as an untested chemical change, carrying unpredictable risks for research reproducibility.

Quantitative Differential Evidence for 5-((4-(Furan-2-carbonyl)piperazin-1-yl)sulfonyl)pyrimidine-2,4(1H,3H)-dione: A Critical Assessment


Absence of Publicly Available Bioactivity Data Precludes Quantitative Comparison with Piperazinylpyrimidine Kinase Inhibitors

No peer-reviewed bioactivity data, IC50 values, Ki values, or cellular assay results were identified for 5-((4-(furan-2-carbonyl)piperazin-1-yl)sulfonyl)pyrimidine-2,4(1H,3H)-dione in any public database (PubMed, ChEMBL, PubChem, BindingDB) as of 2026-04-29. In contrast, the broader piperazinylpyrimidine class contains well-characterized members such as compounds 4, 15, and 16 from Shallal & Russu (2011), which exhibit selective growth inhibition against the NCI-60 panel, with compound 15 demonstrating potent activity against triple-negative breast cancer cell line MDA-MB-468 . The complete data vacuum for the target compound makes any quantitative differentiation impossible.

Medicinal Chemistry Kinase Inhibition Chemical Biology

Structural Divergence from the 1,3-Dimethyl Analog Remains Unquantified in Terms of Biological Consequence

The closest structurally characterized analog is 5-[4-(furan-2-carbonyl)piperazin-1-yl]sulfonyl-1,3-dimethylpyrimidine-2,4-dione (CAS 874806-51-6), which differs only by methylation at the N1 and N3 positions of the pyrimidine ring. This methylation is known in other pyrimidine-2,4-dione systems to influence tautomeric equilibrium, hydrogen-bond donor capacity, and metabolic stability . However, no study has directly compared the biological activity, solubility, or pharmacokinetic properties of the unmethylated (target) and dimethylated analogs. The dimethyl analog itself lacks published bioactivity data, though it has been cataloged in commercial screening libraries .

Structure-Activity Relationships Medicinal Chemistry Pyrimidine Scaffold

Physicochemical and ADME Property Data Are Entirely Absent for Procurement Risk Assessment

No experimentally measured solubility, logP, pKa, permeability, metabolic stability, or plasma protein binding data are available for 5-((4-(furan-2-carbonyl)piperazin-1-yl)sulfonyl)pyrimidine-2,4(1H,3H)-dione. Computational predictions (e.g., SwissADME, pkCSM) are possible but remain unvalidated without experimental confirmation. In contrast, the piperazinylpyrimidine kinase inhibitor class typically exhibits moderate to high lipophilicity (cLogP 2–4) and variable aqueous solubility depending on substitution .

ADME Physicochemical Properties Drug-likeness

Recommended Application Scenarios for 5-((4-(Furan-2-carbonyl)piperazin-1-yl)sulfonyl)pyrimidine-2,4(1H,3H)-dione Based on Current Evidence


Exploratory Medicinal Chemistry as a Scaffold for Kinase Inhibitor Design

Given the established kinase inhibitory activity of structurally related piperazinylpyrimidines , this compound may serve as a starting scaffold for exploratory medicinal chemistry programs targeting kinases. However, its use is contingent on the user conducting de novo biochemical profiling, as no target engagement data exist. The compound's unsubstituted pyrimidine-2,4-dione core offers hydrogen-bond donor sites that may engage kinase hinge regions differently than the dimethyl analog, potentially yielding novel selectivity profiles, but this remains entirely speculative.

Chemical Biology Probe Development Requiring Complete In-House Characterization

This compound is appropriate only for research groups equipped to perform full characterization, including purity verification, solubility determination, stability testing, and broad-panel kinase or receptor profiling. The complete absence of public data means the compound cannot be used as a reference tool or chemical probe without first establishing its own activity baseline. Procurement is justified solely for de novo discovery efforts where the unique furan-2-carbonyl substitution is mechanistically motivated.

Comparative Structure-Activity Relationship (SAR) Studies with the 1,3-Dimethyl Analog

A scientifically defensible use case is the systematic comparison of this compound with its 1,3-dimethyl analog (CAS 874806-51-6) to quantify the effect of N1/N3 methylation on biological activity, physicochemical properties, and metabolic stability. Such a head-to-head study would generate the first quantitative differential evidence for this compound class and could reveal whether the unmethylated form offers any advantage in target binding, selectivity, or PK profile. Until such a study is conducted and published, the compound cannot be recommended as a superior alternative to any existing analog.

Quote Request

Request a Quote for 5-((4-(furan-2-carbonyl)piperazin-1-yl)sulfonyl)pyrimidine-2,4(1H,3H)-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.